Nudifloramide

Descripción general

Descripción

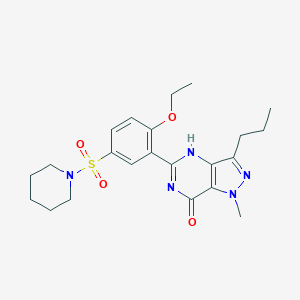

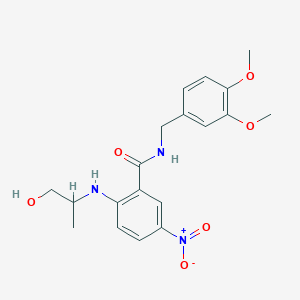

N-methyl-6-pyridone-3-carboxamide is a pyridone that is 2-pyridone substituted with a carboxamide group at C-5 and a methyl group at N-1. It has a role as a metabolite and a mouse metabolite. It is a pyridinecarboxamide, a pyridone and a member of methylpyridines.

N1-Methyl-2-pyridone-5-carboxamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a natural product found in Mallotus macrostachyus with data available.

N-methyl-2-pyridone-5-carboxamide is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.

N-methyl-2-pyridone-5-carboxamide (2PY) is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. Increased serum 2PY concentrations are observed in chronic renal failure (CRF) patients, which along with the deterioration of kidney function and its toxic properties (significant inhibition of PARP-1), suggests that 2PY is an uremic toxin. (A3294).

Aplicaciones Científicas De Investigación

Metabolito Activo de Nicotinamida

Nudifloramide es un metabolito activo del cofactor, intermedio biológico y precursor biosintético de NAD+ nicotinamida . Se forma a partir de nicotinamida a través de un intermedio de 1-metilnicotinamida por aldehído oxidasa (AOX) .

2. Inhibidor de la Poli (ADP-ribosa) Polimerasa (PARP) this compound actúa como un inhibidor de la poli (ADP-ribosa) polimerasa (PARP), con un valor de IC50 de 8 µM . PARP es una familia de proteínas involucradas en procesos celulares como la reparación del ADN y la muerte celular programada.

Biomarcador para la Insuficiencia Renal Crónica

Los niveles plasmáticos de this compound aumentan en pacientes con insuficiencia renal crónica . Esto sugiere que podría usarse como un biomarcador para esta condición.

Papel Potencial en la Fitodesalación

La investigación sobre Suaeda nudiflora, una especie vegetal que contiene this compound, sugiere que puede tener potencial para su uso en la fitodesalación . Este es el proceso de usar plantas para eliminar sales del suelo, haciéndolo más adecuado para la agricultura.

Papel Potencial en la Fitorremediación

Además de su papel potencial en la fitodesalación, Suaeda nudiflora también puede ser útil para la fitorremediación . Este es el uso de plantas para eliminar contaminantes del medio ambiente. En este caso, Suaeda nudiflora podría usarse potencialmente para eliminar metales pesados del suelo.

Papel Potencial en la Mejora de los Cultivos

La capacidad de Suaeda nudiflora para tolerar condiciones de alta salinidad sugiere que podría usarse potencialmente en los esfuerzos para mejorar la tolerancia a la sal de los cultivos . Esto podría ser particularmente útil en áreas donde la salinidad del suelo es una barrera importante para la agricultura.

Propiedades

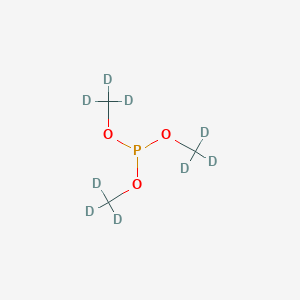

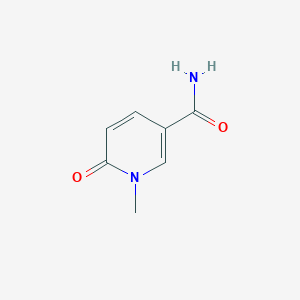

IUPAC Name |

1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSXXWTCJPCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220374 | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

701-44-0 | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Methyl-2-pyridone-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUDIFLORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-Methyl-2-pyridone-5-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nudifloramide, and why is its presence in breast milk significant?

A1: this compound is a metabolite of nicotinamide, also known as vitamin B3. [] While not a vitamin itself, its presence in breast milk provides insights into the metabolism of B vitamins, particularly niacin, in lactating mothers. [] This is significant because B vitamins are crucial for infant growth and development. []

Q2: How was this compound quantified in breast milk in the provided study?

A2: The study utilized a novel method involving isotope dilution, enzymatic treatment, and protein precipitation of breast milk samples. [] This prepared the samples for analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry. [] This approach allowed for accurate quantification of this compound alongside 17 other water-soluble vitamins and their metabolites. []

Q3: What can the presence of this compound in breast milk tell us about an infant's health?

A3: While the study primarily focused on developing and validating a method for quantifying this compound and other B vitamins in breast milk, its presence can potentially serve as a biomarker for future research. [] Further investigation is needed to determine if variations in this compound levels correlate with specific health outcomes in infants. This information could then be used to develop targeted interventions to improve infant health outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.